molecular formula C20H24N2O2 B3851280 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-dimethylphenyl)piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-dimethylphenyl)piperazine

Cat. No.: B3851280
M. Wt: 324.4 g/mol
InChI Key: QUBAYTCXOQKZOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-(2,5-dimethylphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzodioxole ring and a dimethylphenyl group attached to a piperazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-dimethylphenyl)piperazine typically involves the following steps:

    Formation of the Benzodioxole Intermediate:

    Alkylation of Piperazine:

    Introduction of the Dimethylphenyl Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-ylmethyl)-4-(2,5-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of any reducible functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the piperazine ring.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-4-(2,5-dimethylphenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Biological Research: The compound is used in studies investigating receptor binding and neurotransmitter modulation.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-dimethylphenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(1,3-Benzodioxol-5-ylmethyl)-4-phenylpiperazine: Similar structure but lacks the dimethyl groups on the phenyl ring.

    1-(1,3-Benzodioxol-5-ylmethyl)-4-(2-methylphenyl)piperazine: Similar structure with only one methyl group on the phenyl ring.

Uniqueness: 1-(1,3-Benzodioxol-5-ylmethyl)-4-(2,5-dimethylphenyl)piperazine is unique due to the presence of both the benzodioxole ring and the dimethylphenyl group, which may confer distinct pharmacological properties and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-dimethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15-3-4-16(2)18(11-15)22-9-7-21(8-10-22)13-17-5-6-19-20(12-17)24-14-23-19/h3-6,11-12H,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBAYTCXOQKZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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